N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core structure, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dimethoxybenzylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core. The morpholinyl-pyrazinyl moiety can be introduced through nucleophilic substitution reactions, often using pyrazine derivatives and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)ACRYLAMIDE: Shares a similar benzamide core but differs in the substituents attached to the aromatic rings.
N-(3,4-DIMETHOXYPHENYL)METHYL)-N-(2-PYRIDIN-2-YLETHYL)OXAMIDE: Another related compound with variations in the side chains and functional groups.
Uniqueness
N-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQKZMZBLZMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.